molecular formula C10H15N3O3 B6207528 tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate CAS No. 482584-76-9

tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate

Cat. No.: B6207528
CAS No.: 482584-76-9
M. Wt: 225.2
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Description

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nature of the substituent introduced into the imidazole ring.

Scientific Research Applications

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is not well-documented. imidazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, potentially modifying the activity of target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which lacks the tert-butyl carbamate and formyl groups.

    Histidine: An amino acid with an imidazole side chain, involved in various biological processes.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections.

Uniqueness

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and formyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

482584-76-9

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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